

An In-depth Technical Guide to Methyl 3-oxoheptanoate: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: Methyl 3-oxoheptanoate

Cat. No.: B126765

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Introduction

Methyl 3-oxoheptanoate is a versatile organic compound that serves as a key intermediate in the synthesis of a variety of molecules.[1] Also known as methyl valerylacetate, this β -keto ester is recognized for its utility in the production of pharmaceuticals, agrochemicals, and flavoring agents.[1] Its characteristic fruity aroma also lends it to applications in the fragrance and cosmetic industries.[2] The presence of both a ketone and an ester functional group enhances its reactivity, making it a valuable building block for the synthesis of more complex bioactive compounds.[1] This technical guide provides a comprehensive overview of the discovery (synthesis), properties, and experimental protocols related to **methyl 3-oxoheptanoate**.

Chemical and Physical Properties

A summary of the key quantitative data for **methyl 3-oxoheptanoate** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₄ O ₃	[3]
Molecular Weight	158.19 g/mol	[3]
CAS Number	39815-78-6	[3]
Appearance	Colorless to pale yellow transparent liquid	[4]
Density	0.994 g/mL at 20 °C	[4]
Boiling Point	90-91 °C at 15 hPa	[4]
Refractive Index	1.4280-1.4310	[4]
Flash Point	95 °C	[4]
Solubility	Chloroform (Slightly), Methanol (Slightly)	[4]
pKa (Predicted)	10.63 ± 0.46	[4]

Experimental Protocols

The primary method for the synthesis of **methyl 3-oxoheptanoate** is the Claisen condensation, a carbon-carbon bond-forming reaction between two esters in the presence of a strong base.[5] [6] The following protocol is a detailed methodology for the synthesis of **methyl 3-oxoheptanoate** via a Claisen-type condensation.

Synthesis of Methyl 3-oxoheptanoate via Claisen Condensation

This protocol is based on the reaction of methyl pentanoate and methyl acetate.

Materials:

- Methyl pentanoate
- Methyl acetate

- Sodium methoxide (NaOMe)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Hydrochloric acid (HCl), 1M
- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- **Reaction Setup:** Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried to prevent moisture from interfering with the reaction. The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
- **Base Preparation:** In the reaction flask, suspend sodium methoxide (1.1 equivalents) in anhydrous diethyl ether or THF.

- **Ester Addition:** A mixture of methyl pentanoate (1.0 equivalent) and methyl acetate (1.5 equivalents) is added to the dropping funnel.
- **Reaction:** Cool the flask containing the sodium methoxide suspension in an ice bath. Slowly add the ester mixture from the dropping funnel to the stirred suspension over a period of 30-60 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Quenching and Workup:** After the reaction is complete, cool the mixture in an ice bath and slowly add 1M HCl to neutralize the excess base and protonate the enolate product. The pH should be adjusted to be slightly acidic.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The crude product is purified by vacuum distillation to yield pure **methyl 3-oxoheptanoate**.

Characterization:

The identity and purity of the synthesized **methyl 3-oxoheptanoate** can be confirmed using the following spectroscopic methods:

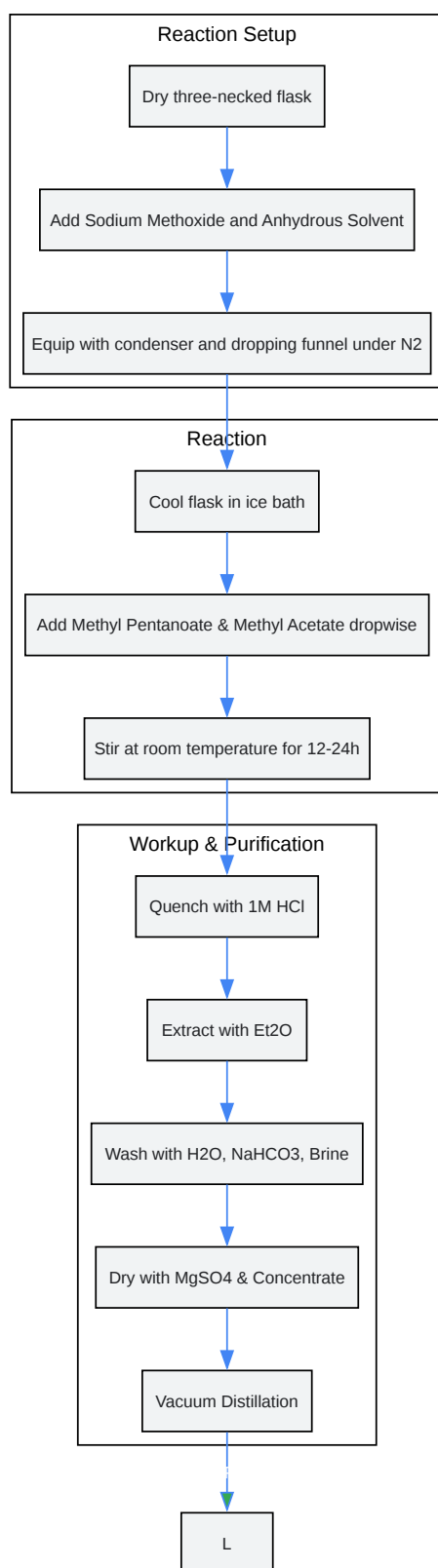
- **^1H NMR (Proton Nuclear Magnetic Resonance):** To confirm the proton environment of the molecule.
- **^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance):** To identify the number and types of carbon atoms.
- **GC-MS (Gas Chromatography-Mass Spectrometry):** To determine the purity and confirm the molecular weight.

- FTIR (Fourier-Transform Infrared Spectroscopy): To identify the functional groups, particularly the ester and ketone carbonyl groups.

Visualizations

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of **methyl 3-oxoheptanoate**.

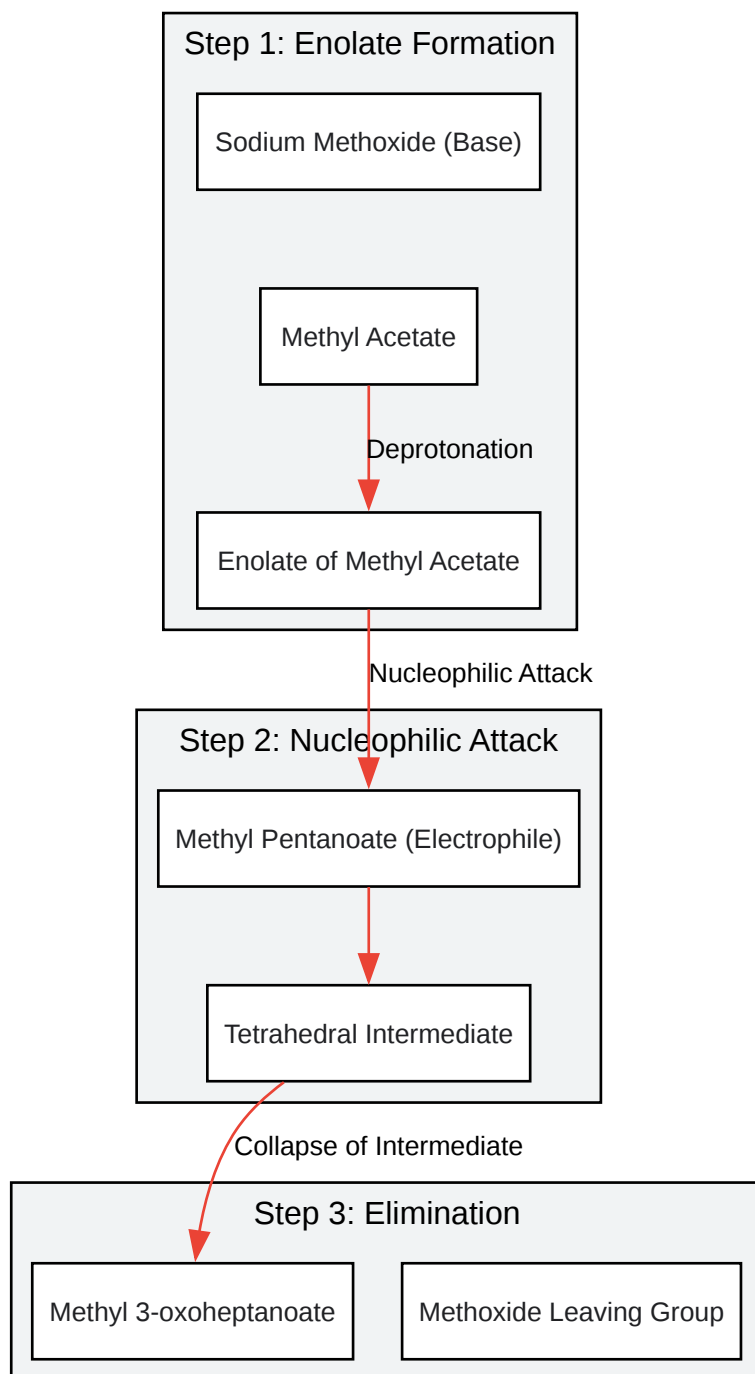


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Synthesis workflow for **methyl 3-oxoheptanoate**.

Claisen Condensation Mechanism

The underlying chemical transformation for the synthesis of **methyl 3-oxoheptanoate** is the Claisen condensation. The following diagram details the reaction mechanism.



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Mechanism of the Claisen condensation.

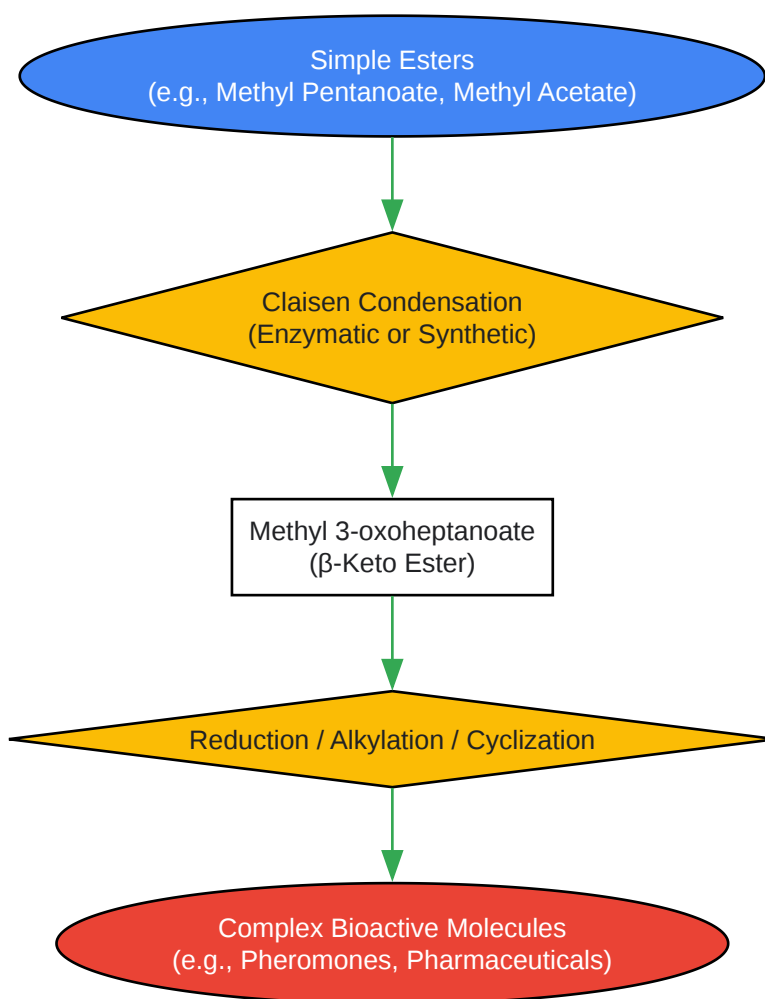
Biological Significance and Applications

While a specific signaling pathway directly involving **methyl 3-oxoheptanoate** is not extensively documented in publicly available literature, its role as a biochemical precursor and intermediate is well-established. β -Keto esters are intermediates in various metabolic pathways, including fatty acid metabolism.

Methyl 3-oxoheptanoate is also utilized in the synthesis of compounds with significant biological activity. For instance, it serves as a reagent in the preparation of substituted cyclopenta-[d]-pyrimidines, which have shown potential as anti-microtubule agents for cancer therapy.^[4] It is also used in the synthesis of 4-oxymethyl-1,2-dioxanes, compounds that exhibit potent anti-malarial activity.^[4]

Role in Biochemical Pathways (General)

The following diagram illustrates the general role of a β -keto ester, such as **methyl 3-oxoheptanoate**, in a biochemical context, for example, as a building block in the synthesis of more complex natural products like pheromones or other secondary metabolites.



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Biochemical role of a β -keto ester.

Conclusion

Methyl 3-oxoheptanoate is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical, agrochemical, and fragrance industries. The Claisen condensation provides a reliable and well-understood method for its preparation. While its direct involvement in specific signaling pathways requires further investigation, its role as a precursor to complex and biologically active molecules is firmly established. This guide provides researchers and drug development professionals with the essential technical information required to effectively utilize **methyl 3-oxoheptanoate** in their scientific endeavors.

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